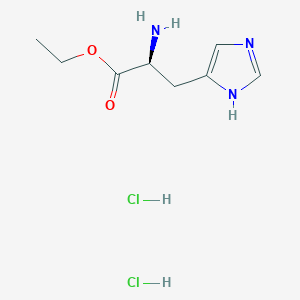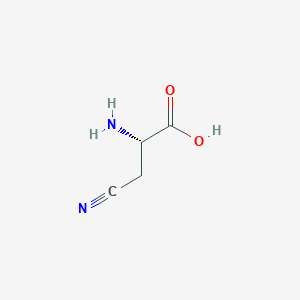
Ethyl L-histidinate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl L-histidinate dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of Ethyl L-histidinate dihydrochloride can be represented by the InChI string: InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)/t7-/m0/s1 . The molecular weight of the compound is 183.21 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl L-histidinate dihydrochloride include a molecular weight of 183.21 g/mol, a XLogP3-AA value of -0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, an exact mass of 183.100776666 g/mol, a monoisotopic mass of 183.100776666 g/mol, and a topological polar surface area of 81 Ų .
Wissenschaftliche Forschungsanwendungen
Nonlinear Optics
- Summary of Application : Ethyl L-histidinate dihydrochloride has been identified as a promising material for nonlinear optical (NLO) applications . NLO materials are crucial in laser technology, optical communication, optical switching, optical mixing, optical power limiting data storage, image processing, and electro-optic applications .
- Methods of Application : A novel nonlinear optical semi-organic single crystal of Ethyl L-histidinate dihydrochloride was grown by slow evaporation solution growth method at an ambient temperature .
- Results or Outcomes : The grown crystal was characterized by single crystal X-ray diffraction. Functional groups and the modes of vibrations were identified by FT–IR spectroscopy . The optical behavior of the crystal was examined by UV spectral analysis, which shows the absence of absorption between the wavelengths ranging from 230 to 1000 nm .
Peptide Synthesis
- Summary of Application : Ethyl L-histidinate dihydrochloride can be used as a reactant to synthesize other compounds .
- Methods of Application : It is used in solution phase peptide synthesis .
- Results or Outcomes : The product of the synthesis can be used to create a variety of other compounds, including imidazopyridine derivatives by Pictet-Spegler reaction with different aldehydes, and a metal-chelating ligand, N -methacryloyl- (l)-histidine methyl ester by reacting with methacryloyl chloride .
Molecular Devices
- Summary of Application : L-Histidine, one of the most prominent positively charged amino acids, has shown a lot of potential as a future molecular device . A subcomponent of proteins, L-Histidine has been acknowledged for its applications in designing future switching devices and logic gates .
- Methods of Application : The transport parameters of L-Histidine are interpreted while aligning it as a central molecule with a series of metallic electrodes using a self-consistent function and implementing the density functional theory and non-equilibrium Green’s function (NEGF-DFT) approach for computational analysis .
- Results or Outcomes : The proposed devices exhibit dissimilar rectification ratios (RR), besides demonstrating negative differential resistance (NDR) regimes . The molecular device with copper electrodes yields the maximum rectification ratio of 8.1, while the device with palladium electrodes yields the highest peak-to-valley current ratio of 1.28 . Using these L-Histidine-based molecular devices, AND Logic gate and OR Logic gate have been proposed, which can pave the way to an alternate research area of using peptides as future molecular devices .
Synthesis of Imidazopyridine Derivatives
- Summary of Application : Ethyl L-histidinate dihydrochloride can be used as a reactant to synthesize imidazopyridine derivatives .
- Methods of Application : The synthesis involves a Pictet-Spengler reaction with different aldehydes .
- Results or Outcomes : The product of the synthesis is a series of imidazopyridine derivatives .
Synthesis of Metal-Chelating Ligands
- Summary of Application : Ethyl L-histidinate dihydrochloride can be used to synthesize a metal-chelating ligand, N-methacryloyl-(l)-histidine methyl ester .
- Methods of Application : The synthesis involves a reaction with methacryloyl chloride .
- Results or Outcomes : The product of the synthesis is a metal-chelating ligand, N-methacryloyl-(l)-histidine methyl ester .
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H/t7-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWDMXNJDWMHCN-KLXURFKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl L-histidinate dihydrochloride | |
CAS RN |
93923-84-3 |
Source


|
| Record name | Ethyl L-histidinate dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-histidinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














